molecular formula C11H10O B15053936 Furan, 2-methyl-3-phenyl- CAS No. 50552-26-6

Furan, 2-methyl-3-phenyl-

Cat. No.: B15053936
CAS No.: 50552-26-6
M. Wt: 158.20 g/mol
InChI Key: KSXJDWPQYWPMDT-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a methyl group at the second position and a phenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-phenylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-phenylpropanal with an acid catalyst can lead to the formation of 2-methyl-3-phenylfuran through an intramolecular cyclization process . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the furan ring .

Industrial Production Methods: Industrial production of 2-methyl-3-phenylfuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and advanced catalytic systems are often employed to enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-phenylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (bromine, chlorine), electrophilic reagents.

Major Products Formed:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrofurans.

    Substitution: Halogenated furans.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenylfuran involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Uniqueness: Its dual substitution pattern allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

50552-26-6

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

2-methyl-3-phenylfuran

InChI

InChI=1S/C11H10O/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

KSXJDWPQYWPMDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=CC=CC=C2

Origin of Product

United States

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